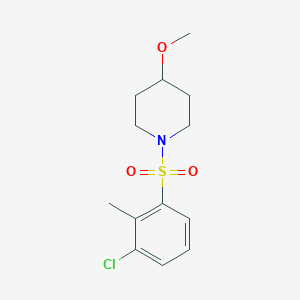

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-10-12(14)4-3-5-13(10)19(16,17)15-8-6-11(18-2)7-9-15/h3-5,11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIFHXLHHNWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the nucleophilic substitution of 4-methoxypiperidine with 3-chloro-2-methylbenzenesulfonyl chloride (Scheme 1). This exothermic reaction proceeds in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheres, utilizing sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base to deprotonate the piperidine nitrogen.

Scheme 1:

$$ \text{4-Methoxypiperidine} + \text{3-Chloro-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base, DMF}} \text{this compound} $$

Optimization Data

Comparative studies reveal that NaH in DMF at 0–5°C achieves superior yields (82–95%) compared to Cs₂CO₃ in THF (44–70%). The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Post-reaction workup involves quenching with ice water, extraction with ethyl acetate, and silica gel chromatography to isolate the product.

Table 1: Optimization of Direct Sulfonylation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0–5 | 4 | 95 |

| Cs₂CO₃ | THF | 25 | 6 | 70 |

| NaOH | MeOH | 70 | 5 | 86 |

Alternative Synthetic Strategies

Post-Sulfonylation Functionalization

A less common approach involves sulfonylation of 4-hydroxypiperidine followed by O-methylation (Scheme 2). This two-step process mitigates steric challenges but introduces additional complexity:

Scheme 2:

- $$ \text{4-Hydroxypiperidine} + \text{3-Chloro-2-methylbenzenesulfonyl chloride} \rightarrow \text{1-((3-Chloro-2-methylphenyl)sulfonyl)-4-hydroxypiperidine} $$

- $$ \text{Methylation with CH₃I/NaOH} \rightarrow \text{this compound} $$

Methylation using iodomethane in DMF at –10°C affords moderate yields (82%), though competing N-alkylation necessitates careful stoichiometric control.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity after silica gel chromatography. Residual solvents (DMF, THF) are quantified via gas chromatography–mass spectrometry (GC-MS), adhering to ICH Q3C guidelines.

Industrial-Scale Considerations and Challenges

Cost-Efficiency Analysis

Bulk synthesis favors the direct sulfonylation route due to fewer steps and higher yields. However, 3-chloro-2-methylbenzenesulfonyl chloride’s commercial scarcity (≈$450/g) drives research into in situ sulfonyl chloride generation from the corresponding thiol.

Chemical Reactions Analysis

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex chemical entities. Its sulfonyl group enhances reactivity, making it valuable for constructing diverse molecular architectures.

Synthetic Routes

- The synthesis typically involves the formation of sulfonyl chlorides followed by nucleophilic substitution reactions with piperidine derivatives. Optimizing reaction conditions such as temperature and solvent can significantly improve yield and purity.

Biological Research

Enzyme Inhibition Studies

- Research indicates that 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine exhibits potential as an enzyme inhibitor. This property is crucial for developing therapeutic agents targeting specific biological pathways .

Receptor Binding

- Investigations into its receptor binding capabilities suggest that this compound may interact with various biological targets, potentially influencing signaling pathways related to disease mechanisms.

Medicinal Chemistry

Therapeutic Applications

- Ongoing studies are exploring the compound's efficacy in treating hyperproliferative diseases such as cancer. Its structural characteristics allow it to modulate key pathways involved in tumor growth and survival .

Case Study: Cancer Treatment

- In preclinical trials, derivatives of this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancers. The modulation of PI3K/mTOR pathways has been identified as a significant mechanism of action .

Industrial Applications

Pharmaceutical Manufacturing

- The compound is utilized in the production of pharmaceuticals, where its unique properties contribute to the development of effective drug formulations. Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) is particularly noteworthy.

Agrochemical Development

- Beyond pharmaceuticals, this compound is also being investigated for its potential use in agrochemicals, where it may serve as a component in developing new pesticides or herbicides.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with a sulfonyl group | Potential enzyme inhibition properties |

| 1-(4-Methoxyphenyl)sulfonylpiperidine | Piperidine ring with a methoxy-substituted phenyl | Lacks chlorine substituent |

| 5-Chloro-N-(pyridin-3-yl)thiophene-2-sulfonamide | Contains a thiophene ring | Different heterocyclic structure |

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Research Findings and Trends

Impact of Substituent Size and Polarity

- Smaller sulfonyl groups (e.g., methylsulfonyl in ) enhance cytotoxicity, suggesting that the target compound’s bulky 3-chloro-2-methylphenyl group might reduce activity unless offset by synergistic effects from the methoxy group.

- Electron-withdrawing groups (e.g., nitro in ) may stabilize sulfonyl interactions with target proteins, whereas electron-donating groups (e.g., methoxy in ) could alter binding specificity.

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a methoxy group and a 3-chloro-2-methylphenyl group. This unique structure contributes to its biological properties.

Research indicates that this compound may interact with specific biological targets, particularly enzymes involved in metabolic pathways. Notably, it is suggested to interact with corticosteroid 11-beta-dehydrogenase isozyme 1 , which plays a crucial role in the metabolism of glucocorticoids:

- Target Enzyme : Corticosteroid 11-beta-dehydrogenase isozyme 1

- Mode of Interaction : Likely involves both covalent and non-covalent interactions, affecting enzyme activity and influencing physiological processes regulated by cortisol and cortisone.

Biological Activities

The compound has been studied for several potential biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes, contributing to its pharmacological effects.

- Receptor Binding : Its structural characteristics suggest it could bind to various receptors, influencing cellular signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its efficacy and safety:

- Absorption : The compound's bioavailability can be influenced by its solubility and stability.

- Metabolism : It is likely metabolized via hepatic pathways, which may affect its therapeutic potential.

- Excretion : Renal excretion is expected, necessitating studies on its clearance rates.

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in various medical fields:

- Cancer Treatment : Similar compounds have shown antiproliferative activity against cancer cell lines, indicating potential utility in oncology .

- Inflammatory Disorders : Given its interaction with glucocorticoid metabolism, it may also play a role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds that share structural similarities with this compound. These findings provide insights into its potential applications:

Q & A

Q. What are the key synthetic routes for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine, and what experimental conditions optimize yield?

The compound is synthesized via multi-step reactions, typically involving sulfonylation of a piperidine precursor. A common approach includes:

- Step 1 : Functionalization of 4-methoxypiperidine with a sulfonyl chloride derivative (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) under anhydrous conditions, using a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonamide product. Yields are optimized by controlling reaction time (<24 hours) and stoichiometric ratios (1:1.2 for piperidine:sulfonyl chloride) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : Confirm the presence of the methoxy group (δ ~3.3 ppm for OCH₃) and sulfonyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (calculated for C₁₃H₁₈ClNO₃S: ~327.8 g/mol) via high-resolution MS (ESI+ mode) .

- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement of substituents .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations >10 mM. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended for biological assays .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide bond. Stability in PBS (pH 7.4) should be verified via HPLC over 24 hours .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model sulfonylation transition states and identify steric/electronic barriers. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal reaction conditions .

- Docking Studies : Map the compound’s interaction with target enzymes (e.g., kinases) using AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding and the chloro-methylphenyl moiety’s hydrophobic interactions .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Assay Optimization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to cross-validate binding affinities .

- Metabolite Screening : LC-MS/MS can detect in situ degradation products (e.g., sulfonic acid derivatives) that may interfere with activity measurements .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their activity. The (R)-enantiomer may exhibit higher receptor affinity due to spatial compatibility with binding pockets, as seen in related piperidine derivatives .

- Dynamic Stereochemical Effects : Variable-temperature NMR can assess conformational flexibility of the piperidine ring, which impacts target engagement kinetics .

Q. What methodologies assess the compound’s potential off-target effects in complex biological systems?

- Proteome-Wide Profiling : Employ affinity-based pulldown assays coupled with quantitative proteomics (e.g., TMT labeling) to identify unintended protein interactions .

- CYP450 Inhibition Screening : Use human liver microsomes and LC-MS to evaluate inhibition of major cytochrome P450 isoforms (e.g., CYP3A4), critical for predicting drug-drug interactions .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core Modifications : Synthesize analogs with variations in (a) the sulfonyl group (e.g., replacing chloro with fluoro), (b) methoxy position (para vs. meta), and (c) piperidine substitution (e.g., N-methylation) .

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.